methyl 6-amino-1H-indole-3-carboxylate
Description
Significance of the Indole (B1671886) Nucleus in Chemical and Biological Sciences
The indole nucleus is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. This seemingly simple structure is a cornerstone of a multitude of natural products and synthetic compounds with profound biological activities. nih.gov Its significance stems from its presence in the essential amino acid tryptophan, which serves as a biosynthetic precursor to a wide range of vital molecules. calpaclab.com
In the realm of biological sciences, indole-containing compounds play crucial roles. The neurotransmitter serotonin (B10506) (5-hydroxytryptamine) is a key regulator of mood, appetite, and sleep. The indole structure is also found in plant hormones like indole-3-acetic acid, which governs various aspects of plant growth and development. Furthermore, many potent alkaloids, such as the anti-cancer agents vincristine (B1662923) and vinblastine, feature the indole core, highlighting its importance in pharmacology. calpaclab.com
The versatility of the indole scaffold has made it a focal point in medicinal chemistry. Its unique electronic properties and the ability of its N-H group to act as a hydrogen bond donor contribute to its capacity to interact with a variety of biological targets. nih.gov Consequently, numerous drugs containing the indole moiety have been developed for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, antiviral, and anti-cancer treatments. nih.govcalpaclab.com
Below is a table summarizing key examples of biologically active indole-containing compounds.
| Compound Name | Class | Biological Significance |
| Tryptophan | Amino Acid | Essential amino acid, precursor to serotonin and melatonin. |
| Serotonin | Neurotransmitter | Regulates mood, sleep, and other physiological processes. |
| Indomethacin | NSAID | Anti-inflammatory drug used to treat pain and arthritis. calpaclab.com |
| Vincristine | Alkaloid | Anti-cancer agent used in chemotherapy. calpaclab.com |
| Sumatriptan | Triptan | Used for the treatment of migraine headaches. nih.gov |
Importance of Aminoindole Carboxylates in Contemporary Research
Within the broad family of indole derivatives, aminoindole carboxylates have emerged as a particularly important subclass in contemporary research, especially in the field of medicinal chemistry. The strategic placement of both an amino (-NH2) group and a carboxylate (-COOR) group on the indole scaffold provides a versatile platform for the synthesis of complex molecules with diverse biological activities. These functional groups offer multiple points for chemical modification, allowing for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.
The presence of the amino group can introduce basicity and the potential for hydrogen bonding, which is often crucial for receptor binding. The carboxylate group, on the other hand, can act as a hydrogen bond acceptor or be used as a handle for further derivatization, such as in the formation of amides. This dual functionality makes aminoindole carboxylates valuable building blocks for the construction of compound libraries for drug discovery.
Research has shown that derivatives of aminoindole carboxylates exhibit a wide spectrum of pharmacological activities. For instance, various studies have explored their potential as antibacterial, antifungal, and anti-inflammatory agents. The ability to synthesize a variety of substituted aminoindole carboxylates allows for the exploration of structure-activity relationships (SAR), which is fundamental to the process of drug design and optimization.
Structural Context and Research Prominence of Methyl 6-amino-1H-indole-3-carboxylate
This compound is a specific example of an aminoindole carboxylate that holds considerable interest for researchers. Its structure is characterized by an indole nucleus with an amino group at the 6-position of the benzene ring and a methyl carboxylate group at the 3-position of the pyrrole ring. This particular arrangement of functional groups makes it a valuable intermediate in organic synthesis.
The chemical properties of this compound are presented in the table below.
| Property | Value |
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 190.20 g/mol |
| CAS Number | 1249763-34-5 |
The research prominence of this compound lies primarily in its utility as a scaffold for the synthesis of more complex molecules with potential therapeutic applications. The amino group at the 6-position can be readily acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents. Similarly, the methyl carboxylate at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol.
While direct biological activity of this compound itself is not extensively documented, its importance is underscored by its role as a precursor to compounds with significant pharmacological effects. For example, the 6-aminoindole (B160974) moiety is a key component in the development of inhibitors for various protein kinases and other biological targets. The versatility of this scaffold allows for the systematic modification of its structure to optimize binding affinity and selectivity for a given target, making it a valuable tool in the drug discovery process.
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-amino-1H-indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNKTDFIPVBZHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249763-34-5 | |
| Record name | methyl 6-amino-1H-indole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Advanced Organic Transformations of Methyl 6 Amino 1h Indole 3 Carboxylate
Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) Nucleus
The indole ring system is characterized by its high electron density, particularly at the C3 position of the pyrrole (B145914) ring, making it highly reactive towards electrophiles. researchgate.net However, in methyl 6-amino-1H-indole-3-carboxylate, the C3 position is already functionalized. Electrophilic aromatic substitution (EAS) will therefore be directed towards other positions on the nucleus. The outcome of such reactions is governed by the combined directing effects of the existing substituents. The amino group at C6 is a powerful activating group and an ortho, para-director, while the carboxylate at C3 is a deactivating group and a meta-director. Consequently, electrophilic attack is most likely to occur at the C5 and C7 positions, which are ortho and para to the activating amino group.
Common electrophilic substitution reactions applicable to the indole nucleus include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. researchgate.netquimicaorganica.org For instance, bromination would be expected to yield 5-bromo and/or 7-bromo derivatives.
| Reaction | Reagent | Expected Major Product(s) |
| Bromination | Br₂ in a non-polar solvent | Methyl 6-amino-5-bromo-1H-indole-3-carboxylate |
| Nitration | HNO₃/H₂SO₄ (mild conditions) | Methyl 6-amino-5-nitro-1H-indole-3-carboxylate |
| Friedel-Crafts Acylation | Acyl chloride / Lewis Acid | Methyl 6-amino-5-acyl-1H-indole-3-carboxylate |
Conversely, nucleophilic substitution on the electron-rich indole nucleus is generally challenging and less common than electrophilic substitution. core.ac.uk Such reactions typically require the presence of a strong electron-withdrawing group to activate the ring or a leaving group at the position of attack. Unprecedented nucleophilic substitution reactions on the indole nitrogen (N1) have been achieved when a hydroxyl group is introduced onto the nitrogen, which alters the electronic properties of the ring system. core.ac.ukclockss.org For this compound, direct nucleophilic attack on the carbon framework is unlikely without prior modification, such as diazotization of the C6-amino group to form a diazonium salt, which can then be displaced by various nucleophiles.
Transformations Involving the Amino Group
The primary amino group at the C6 position is a key site of reactivity, functioning as a potent nucleophile. This allows for a variety of transformations to introduce diverse functional groups and build more complex molecular architectures.
Acylation: The 6-amino group can be readily acylated using standard reagents such as acyl chlorides or anhydrides in the presence of a base. This reaction converts the amine into an amide, which can be useful for protecting the amino group or for introducing specific structural motifs. For example, reaction with acetyl chloride would yield methyl 6-acetamido-1H-indole-3-carboxylate. A related study on ethyl 2-amino-1H-indole-3-carboxylate showed that reaction with Boc anhydride (B1165640) led to a mixture of products resulting from reactions at both the amino group and the indole nitrogen. arkat-usa.org
Alkylation: Nucleophilic alkylation of the amino group can be achieved with alkyl halides. This reaction typically leads to a mixture of mono- and di-alkylated products, though reaction conditions can be optimized to favor one over the other. It is important to note that the indole nitrogen (N1) is also nucleophilic and can compete for the alkylating agent, especially after deprotonation with a base. rsc.org
Arylation: The introduction of an aryl group onto the 6-amino moiety can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves coupling the aminoindole with an aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst and a suitable base. Copper-catalyzed N-arylation methods have also been developed for the indole nitrogen, highlighting the synthetic options available for modifying indole scaffolds. acs.org
The nucleophilic amino group readily reacts with isocyanates to form urea (B33335) derivatives. This is a robust and high-yielding transformation widely used in medicinal chemistry to synthesize compounds with potential biological activity. nih.gov The reaction of this compound with an aryl isocyanate (Ar-N=C=O) would directly yield the corresponding N-aryl-N'-(3-methoxycarbonyl-1H-indol-6-yl)urea.
Research on similar compounds has demonstrated this reactivity; for instance, N-aminoindole ureas have been synthesized from ethyl 1-amino-6-(trifluoromethyl)-1H-indole-3-carboxylate and various aryl isocyanates. researchgate.net Alternative, safer reagents to the often hazardous isocyanates include N,N'-carbonyldiimidazole (CDI), which can be used to achieve the same transformation in a two-step, one-pot procedure. nih.gov
| Reagent | Product Type |
| Phenyl isocyanate | N-Aryl Urea |
| Methyl isocyanate | N-Alkyl Urea |
| N,N'-Carbonyldiimidazole (CDI), then an amine | Disubstituted Urea |
Transformations Involving the Carboxylate Ester Group
The methyl ester at the C3 position provides another handle for chemical modification, allowing for changes to the electronic properties and steric bulk at this position.
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, typically using aqueous sodium hydroxide (B78521) or potassium hydroxide followed by acidic workup, is common. However, studies on the related ethyl 2-amino-1H-indole-3-carboxylate have shown that basic hydrolysis can be difficult, likely due to the electron-donating character of the amino groups which reduces the electrophilicity of the ester carbonyl. arkat-usa.org The resulting 6-amino-1H-indole-3-carboxylic acid is a valuable intermediate for forming amide bonds via peptide coupling reactions.
Transesterification: This process involves converting the methyl ester into a different ester (e.g., ethyl, benzyl) by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is useful for modifying the properties of the molecule, such as its solubility or its ability to act as a protecting group. It has been observed that conditions intended for other transformations can sometimes lead to unintended transesterification. For example, the use of sodium methoxide (B1231860) in ethanol (B145695) as a solvent can lead to the exchange of an ethyl ester for a methyl ester. mdpi.com
Reduction to Alcohol: The ester group can be completely reduced to a primary alcohol, yielding (6-amino-1H-indol-3-yl)methanol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Reduction to Aldehyde: The partial reduction of the ester to an aldehyde (6-amino-1H-indole-3-carbaldehyde) is a more delicate transformation that requires milder and more controlled reducing agents to prevent over-reduction to the alcohol. organic-chemistry.org A common reagent for this purpose is Diisobutylaluminium hydride (DIBAL-H), used at low temperatures (e.g., -78 °C). The resulting aldehyde is a versatile intermediate for reactions such as Wittig olefination, reductive amination, and the formation of various heterocyclic systems. researchgate.net
| Reagent | Conditions | Product |
| LiAlH₄ | THF, reflux | (6-amino-1H-indol-3-yl)methanol |
| DIBAL-H | Toluene, -78 °C | 6-amino-1H-indole-3-carbaldehyde |
Oxidative and Reductive Reactivity within the Indole System
The indole nucleus is an electron-rich heterocyclic system, making it susceptible to oxidative transformations. The reactivity is particularly pronounced at the C3 position; however, the presence of the methyl carboxylate group at this position in this compound directs reactivity elsewhere. The 6-amino group further enhances the electron-donating nature of the benzene (B151609) portion of the indole, influencing its susceptibility to oxidation and electrophilic substitution.
Oxidative coupling reactions of indole derivatives can lead to the formation of dimers. For instance, studies on similar indolocarbazoles have shown that treatment with oxidizing agents like iron(III) chloride can result in the formation of novel C-C and C-N coupled dimeric structures. nih.gov While direct oxidation of the pyrrole ring can be complex, functionalization through electrophilic substitution under oxidative conditions is a common strategy. Electrophilic nitration, for example, is a well-established method for introducing a nitro group onto the indole ring, which can subsequently be reduced. nih.gov The reduction of a nitro group to an amino group is a fundamental transformation, often achieved using reagents like hydrazinium (B103819) monoformate with a catalyst such as Raney nickel. acs.org
The 6-amino group itself is a site of potential oxidative reactivity, although this can be challenging to control. Conversely, the indole system can be subjected to reductive conditions. Catalytic hydrogenation can reduce the pyrrole double bond, leading to indoline (B122111) derivatives, though conditions must be carefully selected to avoid affecting other functional groups. The stability of the ester and the aromatic amine can generally be maintained under specific reductive protocols.
Table 1: Examples of Relevant Oxidative and Reductive Transformations on the Indole Core
| Transformation | Reagent/Catalyst | Position of Reactivity | Product Type | Reference |
|---|---|---|---|---|
| Electrophilic Nitration | CF3COONO2 | C3 (if unsubstituted) | 3-Nitroindole | nih.gov |
| Reduction of Nitro Group | Hydrazinium monoformate / Raney Ni | - | Aminoindole | acs.org |
Carbon-Carbon and Carbon-Nitrogen Coupling Reactions
The structural features of this compound, namely the N-H of the indole ring, the 6-amino group, and the C-H bonds of the aromatic system, provide multiple sites for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. These coupling reactions are pivotal in modern organic synthesis for constructing complex molecules.
Palladium-catalyzed cross-coupling reactions are particularly effective for functionalizing indole scaffolds. beilstein-journals.org The amino group at the C6 position can be a nucleophilic partner in C-N coupling reactions, such as the Buchwald-Hartwig amination, to form diarylamines or alkylarylamines. Similarly, the indole N-H can undergo N-arylation with aryl halides, a reaction that has been explored with various transition-metal catalysts, including nickel and copper systems. researchgate.net
Furthermore, the indole ring itself can be functionalized via C-H activation and subsequent coupling. While the C3 position is blocked by the carboxylate, other positions like C2, C4, or C7 become potential sites for C-C bond formation with partners like aryl iodides or boronic acids. nih.gov Oxidative coupling reactions can also lead to the formation of C-C or C-N bonds between two indole units, creating dimeric structures. nih.gov The 6-amino group enhances the nucleophilicity of the indole ring, potentially facilitating these transformations. chemimpex.com
Table 2: Selected C-C and C-N Coupling Reactions for Indole Derivatives
| Reaction Type | Catalyst/Precursor | Coupling Partner | Position of Functionalization | Reference |
|---|---|---|---|---|
| C-N Cross-Coupling | Pd(OAc)2 / Xantphos | Amides, Amines, Amino Acid Esters | N1, C4 (on azaindole) | beilstein-journals.org |
| N-Arylation | NHC-Nickel(0) Precursor | Aromatic Chlorides | N1 | researchgate.net |
| Oxidative C-N Coupling | o-Chloranil | Another Indole Unit | N1 | nih.gov |
Metal-Mediated and Catalytic Transformations of Indole Carboxylates
Metal-mediated and catalytic transformations are powerful tools for the selective functionalization of indole derivatives, including this compound. The ester group at the C3 position can act as a directing group in C-H activation reactions, although it can also lead to decarboxylation under certain conditions. nih.gov
Palladium catalysis is widely used for the functionalization of indoles. For instance, Pd(II)-catalyzed C-H arylation of indole-3-carboxylates with aryl iodides has been shown to result in decarboxylation followed by the formation of C2-arylated indoles. nih.gov This highlights a potential transformation pathway where the C3-ester is lost and replaced by a new C-C bond at the C2 position. Transition metals like rhodium and cobalt have also been employed for catalytic C-H functionalization of indoles, offering alternative pathways and selectivities. acs.orgrsc.org Rhodium(II) catalysts, for example, can mediate the reaction of indoles with diazo compounds to form new C-C bonds at the C3 position, although this would require a different substrate than the C3-carboxylate. acs.org
The synthesis of the indole-3-carboxylate (B1236618) scaffold itself can be achieved through metal-catalyzed carbonylation of indoles. acs.org Palladium- and rhodium-catalyzed processes have been developed for the oxidative carbonylation of the indole C-H bond at position 3 using carbon monoxide and an alcohol, providing a direct route to compounds like methyl 1H-indole-3-carboxylate. acs.orgbeilstein-journals.org Furthermore, metal-free, visible-light-induced carbonylation methods have also been reported. acs.org These catalytic strategies are fundamental not only for the synthesis of the target molecule but also for its further elaboration.
Table 3: Overview of Metal-Mediated Transformations on Indole Carboxylates
| Metal/Catalyst System | Transformation Type | Key Feature | Product Type | Reference |
|---|---|---|---|---|
| Palladium(II) | C-H Arylation | Decarboxylative C2-Arylation | C2-Aryl Indoles | nih.gov |
| Rhodium(II) | C-H Functionalization | Reaction with Diazoesters at C3 | α-Alkyl-α-indolylacetates | acs.org |
| Cobalt(II) Acetate | C(sp3)–H Bond Functionalization | Sequential C-H Activation | Indole Derivatives | rsc.org |
| Palladium/Rhodium | C-H Alkoxycarbonylation | Direct Carbonylation of C3-H | Indole-3-carboxylates | acs.orgbeilstein-journals.org |
Advanced Spectroscopic and Structural Characterization of Methyl 6 Amino 1h Indole 3 Carboxylate
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Analysis of Adducts and Predicted Collision Cross Section:Information regarding the formation of adducts in mass spectrometry and data or predictions for the compound's collision cross section is also absent from the public domain.
Without access to primary research data detailing its characterization, a scientifically accurate and informative article adhering to the specified structure cannot be generated.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy serves as a powerful, non-destructive analytical technique for identifying functional groups and providing a unique "molecular fingerprint" of a compound. By measuring the interaction of infrared radiation or inelastically scattered light with a molecule, it is possible to probe the discrete vibrational energy levels associated with the stretching and bending of chemical bonds. For methyl 6-amino-1H-indole-3-carboxylate, both Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information crucial for its structural elucidation.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its key functional groups: the indole (B1671886) ring, the primary amino group, and the methyl ester. The positions of these bands are sensitive to the molecule's electronic and structural environment.
The high-wavenumber region of the spectrum is dominated by N-H and C-H stretching vibrations. The indole ring's N-H group typically exhibits a sharp stretching band. researchgate.net Concurrently, the 6-amino group is expected to show two distinct N-H stretching bands, corresponding to symmetric and asymmetric vibrations, typically observed in the 3400-3200 cm⁻¹ range. Aromatic C-H stretching vibrations from the indole ring appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group of the ester is found just below this value.
The most intense band in the spectrum is anticipated to be the C=O stretching vibration from the ester functional group, typically appearing in the 1720-1680 cm⁻¹ region. For the related compound, methyl 1-methyl-1H-indole-3-carboxylate, this peak is observed at 1704 cm⁻¹. researchgate.net The conjugation of the ester with the indole ring can slightly lower this frequency.
The fingerprint region (below 1600 cm⁻¹) contains a wealth of structural information. This region includes aromatic C=C stretching vibrations of the indole ring, N-H bending from the amino group, and C-N and C-O stretching vibrations. researchgate.net These bands are highly characteristic of the molecule as a whole and serve as a unique identifier.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Asymmetric & Symmetric N-H Stretch | Amino (-NH₂) | 3400 - 3300 | Medium-Strong |
| N-H Stretch | Indole Ring | ~3350 | Medium, Sharp |
| Aromatic C-H Stretch | Indole Ring | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | Methyl Ester (-OCH₃) | 3000 - 2850 | Medium-Weak |
| C=O Stretch | Methyl Ester | 1700 - 1680 | Strong |
| N-H Bend | Amino (-NH₂) | 1650 - 1580 | Medium |
| C=C Stretch | Indole Ring | 1600 - 1450 | Medium-Strong |
| C-N Stretch | Amino-Aromatic | 1340 - 1260 | Medium |
Raman Spectroscopy Investigations
Raman spectroscopy provides complementary vibrational data to FT-IR, particularly for non-polar bonds and symmetric vibrations. For aromatic compounds like this compound, Raman spectra are often rich in detail, especially concerning the skeletal vibrations of the indole ring system.
The most prominent features in the Raman spectrum are typically the aromatic ring stretching modes, which are strong due to the high polarizability of the π-electron system. nih.gov These vibrations, often referred to as "ring breathing" modes, provide a definitive fingerprint for the indole core. Studies on related molecules like 3-methylindole (B30407) show characteristic intense bands in the 1600-700 cm⁻¹ region that are sensitive to substitution patterns. nih.govresearchgate.net
While the C=O stretch is strong in the IR spectrum, it is also expected to be present, though potentially weaker, in the Raman spectrum. Conversely, vibrations that are weak or inactive in the IR, such as certain symmetric skeletal modes, may give rise to strong Raman signals. The principle of mutual exclusion, which applies to centrosymmetric molecules, does not apply here; thus, many vibrations will be active in both IR and Raman spectra, albeit with different intensities. This complementarity is essential for a comprehensive vibrational assignment. researchgate.net
Table 2: Predicted Prominent Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Indole Ring / Amino Group | 3400 - 3300 | Weak |
| Aromatic C-H Stretch | Indole Ring | 3100 - 3000 | Medium |
| C=O Stretch | Methyl Ester | 1700 - 1680 | Medium |
| C=C / Ring Stretch | Indole Ring | 1620 - 1550 | Strong |
Electronic Spectroscopy for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π→π* transitions in conjugated systems. The indole ring system possesses a high degree of π-conjugation, giving rise to characteristic absorption bands in the ultraviolet region. researchgate.net The spectrum of this compound is expected to be significantly influenced by its substituents.
The parent indole molecule typically displays two main absorption bands: a strong band around 220 nm and a more structured, lower-intensity band between 260-290 nm. These correspond to the ¹Lₐ and ¹Lₑ transitions, respectively. The introduction of an amino group at the 6-position, which acts as a powerful auxochrome (a color-enhancing group), is expected to cause a significant bathochromic (red) shift of these absorption maxima due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. The electron-withdrawing nature of the methyl carboxylate group at the 3-position will also modulate the electronic structure and influence the position and intensity of these bands.
For comparison, methyl 1-methyl-1H-indole-3-carboxylate, which lacks the strongly donating amino group, shows a λmax at 297 nm in methanol (B129727). researchgate.net It is anticipated that the λmax for this compound would be shifted to a longer wavelength, likely appearing above 300 nm, reflecting the enhanced conjugation across the molecule.
Table 3: Expected UV-Vis Absorption Data for this compound in Methanol
| Absorption Maximum (λmax) | Molar Absorptivity (ε) | Transition Type | Chromophore |
|---|---|---|---|
| ~220-240 nm | High | π→π* (¹Lₐ band) | Substituted Indole Ring |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this compound is not available in the cited literature, analysis of closely related indole derivatives allows for a robust prediction of its key structural features. The core indole ring system is known to be essentially planar. researchgate.net It is expected that the atoms of the amino and methyl carboxylate substituents will also lie close to this plane to maximize electronic conjugation.
A critical feature of the solid-state structure will be the extensive network of intermolecular hydrogen bonds. The molecule possesses three hydrogen bond donor sites (one indole N-H and two amino N-H bonds) and two primary hydrogen bond acceptor sites (the carbonyl oxygen and the ester ether oxygen). This functionality facilitates the formation of a stable, three-dimensional supramolecular architecture. It is highly probable that the crystal packing will feature N-H···O hydrogen bonds between the indole or amino groups of one molecule and the carbonyl oxygen of a neighboring molecule, a common motif in related crystal structures that often leads to the formation of chains or sheets. researchgate.net
Table 4: Predicted Crystallographic Parameters for this compound Based on Analogs
| Parameter | Predicted Value / Feature |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Key Structural Feature | Planar indole ring system |
| Dominant Intermolecular Interaction | N-H···O Hydrogen Bonding |
Computational and Theoretical Investigations of Methyl 6 Amino 1h Indole 3 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Geometry
Quantum chemical calculations are fundamental to predicting the molecular geometry and electronic characteristics of methyl 6-amino-1H-indole-3-carboxylate. These methods solve the Schrödinger equation approximately for the molecule, yielding valuable information about its behavior at the atomic level.
Density Functional Theory (DFT) for Molecular Optimization and Electronic Properties
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the molecular geometry of organic compounds like this compound to find its most stable, lowest-energy configuration.
Basis Set Selection and Methodologies in DFT Studies
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional (e.g., B3LYP, M06-2X, CAM-B3LYP) approximates the exchange-correlation energy, which accounts for the complex interactions between electrons. The basis set is a set of mathematical functions used to build the molecular orbitals.
For indole (B1671886) derivatives, a common and effective approach involves using the B3LYP hybrid functional. materialsciencejournal.orgtandfonline.com This is often paired with Pople-style basis sets, such as 6-31G(d,p) or the more extensive triple-zeta basis set 6-311++G(d,p), which includes diffuse and polarization functions to better describe the electron distribution, especially for systems with heteroatoms and potential hydrogen bonding. nih.govresearchgate.net The selection of a particular functional and basis set represents a balance between computational cost and the desired accuracy of the results.
Conformational Analysis and Stability Predictions
This compound has rotatable bonds, specifically around the C3-carboxyl and C6-amino groups. This allows for the existence of different spatial arrangements, or conformers. Conformational analysis aims to identify the most stable conformers and determine their relative energies.
Computational methods, particularly DFT, can be used to perform a systematic scan of the potential energy surface by rotating these bonds. This process helps in identifying the global minimum energy conformer, which is the most likely structure of the molecule under normal conditions, as well as other low-energy local minima. Predicting the most stable conformation is essential for understanding the molecule's reactivity and its potential interactions with biological targets. However, specific studies detailing the conformational analysis and stability predictions for this compound have not been identified in the reviewed literature.
Molecular Orbital Analysis
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analyzing the molecular orbitals, particularly the frontier orbitals, provides deep insights into the chemical reactivity and electronic transitions of a compound.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. materialsciencejournal.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.net The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attacks, respectively. For this compound, the amino group and the electron-rich indole ring are expected to contribute significantly to the HOMO, while the carboxylate group and the bicyclic ring system would likely be major contributors to the LUMO. Specific calculated energies and visualizations of the HOMO and LUMO for this molecule are not available in published computational studies.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals.
This analysis provides a quantitative picture of the bonding and electronic structure. For this compound, NBO analysis would reveal the extent of electron delocalization from the amino group's lone pair into the indole ring and the electron-withdrawing effects of the methyl carboxylate group. These intramolecular charge transfers are crucial for the molecule's stability and reactivity. Despite its utility, specific NBO analysis data for this compound is not found in the existing literature.
Intra-molecular Charge Transfer (ICT) Predictions
Intra-molecular charge transfer (ICT) is a fundamental photoinduced process where electron density is redistributed between a donor and an acceptor part of the same molecule upon excitation. nih.gov For this compound, the indole ring system, substituted with an electron-donating amino (-NH2) group at the 6-position and an electron-withdrawing methyl carboxylate (-COOCH3) group at the 3-position, creates a classic push-pull system conducive to ICT.
Theoretical predictions for such processes are typically conducted using time-dependent density functional theory (TDDFT) simulations. nih.gov These calculations can model the electronic transitions between the ground state and excited states. For this compound, it is predicted that upon photoexcitation, an electron would be promoted from a molecular orbital localized on the electron-rich amino group and indole ring to an orbital centered on the electron-deficient carboxylate group. This charge redistribution leads to a significant increase in the dipole moment of the excited state compared to the ground state.
Studies on similar indole derivatives have shown that such ICT processes can be initiated by visible light. rsc.org The efficiency and dynamics of ICT are heavily influenced by the molecular geometry and the surrounding solvent environment. nih.gov For instance, theoretical investigations on 1-aminoanthraquinone, another model ICT system, suggest that the process can occur with a relatively low energy barrier and may involve twisting of the amino group in the excited state, leading to a twisted intramolecular charge transfer (TICT) state. nih.gov Similar conformational changes could be predicted for the amino group of this compound, influencing its photophysical properties.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. frontiersin.orgnih.gov This method is instrumental in structure-based drug design for predicting binding affinity and interaction patterns. For this compound and related indole derivatives, docking studies have been employed to explore their potential as inhibitors for various protein targets implicated in diseases like cancer and diabetes. nih.govresearchgate.net
Docking simulations for indole derivatives against protein kinases, methyltransferases, and other enzymes have revealed key interactions that stabilize the ligand-receptor complex. researchgate.netnih.gov These interactions commonly include:
Hydrogen Bonding: The amino group and the carbonyl oxygen of the carboxylate in this compound can act as hydrogen bond donors and acceptors, respectively, forming crucial bonds with amino acid residues in the protein's active site.
Hydrophobic Interactions: The bicyclic indole core provides a large hydrophobic surface that can interact favorably with nonpolar residues of the target protein. nih.gov
π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
The output of a docking simulation is typically a binding score or affinity (often in kcal/mol), which estimates the strength of the interaction. nih.govmdpi.com Lower binding energy values indicate a more stable complex. For example, docking studies on various indole derivatives have identified compounds with significant binding affinities for targets like the androgen receptor and Glycogen Synthase Kinase-3 beta (GSK-3β). nih.govresearchgate.net
| Indole Derivative Class | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|---|
| Thiosemicarbazone-indole | Androgen Receptor | 5T8E | -8.8 | Not Specified | nih.gov |
| Spiro[indole-3,4′-pyridine] | PqsR | 4JVC | -8.2 | Not Specified | mdpi.com |
| Indole-pyrimidine derivative | EHMT2 | 7BUC | -10.7 | Leu1086, Asp1083, Asp1078, Arg1157 | nih.gov |
Molecular Dynamics Simulations for Conformational Dynamics and Stability
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. nih.govmdpi.com An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into the flexibility of the ligand and protein and the stability of their interactions. nih.gov
For a complex involving this compound, an MD simulation would typically be run for tens to hundreds of nanoseconds. frontiersin.orgnih.gov The stability of the simulation is analyzed using several parameters:
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial docked position. A stable RMSD value over time suggests that the complex has reached equilibrium and is stable. mdpi.com
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues or ligand atoms to identify flexible regions. Lower RMSF values indicate greater structural rigidity and stable binding. mdpi.com
Solvent Accessible Surface Area (SASA): SASA measures the surface area of the protein exposed to the solvent. A lower SASA value can indicate a more compact and stable protein structure. frontiersin.org
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and receptor throughout the simulation is a strong indicator of a stable interaction. nih.gov
MD simulations on related indole derivatives have demonstrated their ability to form stable complexes with their target proteins, with minimal fluctuations observed in the key binding regions. nih.govmdpi.com
| Parameter | Description | Indication of Stability |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average change in atomic positions from a reference structure. | A low, plateauing value indicates the system has reached equilibrium. mdpi.com |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Lower values in the binding site suggest stable ligand-protein interactions. mdpi.com |
| Radius of Gyration (Rg) | Measures the compactness of the protein's structure. | A constant value indicates stable protein folding. frontiersin.org |
| Hydrogen Bonds | Tracks the formation and breaking of hydrogen bonds over time. | High occupancy of specific hydrogen bonds confirms their importance in binding. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling (for related indole derivatives)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. neliti.com These models are built on the principle that the structural or physicochemical properties of a molecule determine its activity. jocpr.com For indole derivatives, QSAR studies have been crucial in identifying the key molecular features that govern their efficacy as, for example, anticancer agents or enzyme inhibitors. neliti.comnih.gov
To build a QSAR model, a dataset of indole analogues with known biological activities is required. Then, various molecular descriptors are calculated for each compound. These can include:
Electronic descriptors: (e.g., partial charges, dipole moment)
Steric descriptors: (e.g., molecular volume, surface area)
Hydrophobic descriptors: (e.g., LogP)
Topological descriptors: (e.g., connectivity indices)
Statistical methods like Multiple Linear Regression (MLR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) are then used to create a correlation between these descriptors and the observed activity. neliti.comnih.gov A robust QSAR model, validated internally and externally, can predict the activity of new, unsynthesized indole derivatives, thus prioritizing synthetic efforts. nih.govresearchgate.net
For instance, a 3D-QSAR study on indole derivatives as phosphodiesterase IV (PDE IV) inhibitors using CoMFA and CoMSIA identified the importance of steric, electrostatic, and hydrophobic fields at different positions on the indole ring for potent inhibitory activity. nih.gov Such models provide a contour map that visually represents favorable and unfavorable regions around the molecular scaffold, guiding the design of more active compounds. nih.gov
| Model | Cross-validated R² (q²) | Conventional R² (r²) | Predictive R² (pred_r²) |
|---|---|---|---|
| CoMFA | 0.494 | 0.986 | 0.56 |
| CoMSIA | 0.541 | 0.967 | 0.59 |
Theoretical Studies on Reaction Mechanisms and Pathways
Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in elucidating the mechanisms of chemical reactions. nih.gov For the synthesis and functionalization of this compound, theoretical studies can map out the entire reaction pathway, identify intermediates, and calculate the energy barriers associated with transition states. nih.gov
These studies provide a molecular-level understanding that is often difficult to obtain through experiments alone. For example, in the synthesis of indole derivatives, DFT calculations can be used to:
Predict Regioselectivity: Determine why a reaction occurs at a specific position on the indole ring, such as the C3 position. nih.gov
Evaluate Catalysts: Model the role of a catalyst in lowering the activation energy of a reaction.
Compare Reaction Pathways: Calculate the potential energy surface for different proposed mechanisms to determine the most energetically favorable route. nih.gov
A study on the regioselective synthesis of 3-nitroindoles used DFT calculations to compute the free energies of intermediates and transition states. nih.gov The results confirmed that the proposed electrophilic substitution mechanism was energetically feasible and explained the observed product distribution. nih.gov Such theoretical investigations are invaluable for optimizing reaction conditions (e.g., temperature, solvent, catalyst) and for designing novel synthetic routes to complex indole-based molecules. nih.govnih.gov
Derivatization Strategies and Advanced Analogue Development Based on Methyl 6 Amino 1h Indole 3 Carboxylate
Principles for Rational Design of Novel Indole (B1671886) Carboxylate Analogues
The rational design of new analogues based on the methyl 6-amino-1H-indole-3-carboxylate core follows several key principles aimed at systematically exploring chemical space and optimizing desired properties. These principles guide the modification of the indole scaffold to understand and enhance its biological or material-science-related activities.
A primary consideration is the strategic placement of substituents on the indole ring. The amino group at the 6-position and the methyl carboxylate at the 3-position are key functional handles that can be modified or can influence the reactivity of other positions on the ring. The design process often involves:
Isosteric and Bioisosteric Replacements: Replacing key functional groups with others that have similar steric and electronic properties can help to fine-tune the molecule's activity. For example, the carboxylic acid group can be replaced with a tetrazole ring, which is a common bioisostere. bbau.ac.in The tetrazole anion is more lipophilic than the carboxylate anion, which can enhance absorption in biological systems. bbau.ac.in
Structure Simplification or Elaboration: Depending on the research goal, the complexity of the lead compound can be either reduced to its core pharmacophore or elaborated with additional functional groups to probe for new interactions.
Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation. This is crucial for understanding the bioactive conformation and can lead to increased potency and selectivity.
Modulation of Physicochemical Properties: Alterations to the structure are made to optimize properties such as solubility, lipophilicity (logP), and metabolic stability. For instance, the introduction of polar groups can increase aqueous solubility, while strategic methylation can block sites of metabolism.
Molecular modeling and computational chemistry play a significant role in the rational design process. Techniques such as quantitative structure-activity relationship (QSAR) studies and molecular docking can predict how structural modifications will affect the compound's activity, allowing for a more targeted synthetic approach. frontiersin.org
Synthesis of Substituted Indole-3-carboxylates for Structure-Activity Relationship Studies
The synthesis of a library of substituted indole-3-carboxylates is fundamental for conducting comprehensive structure-activity relationship (SAR) studies. These studies aim to identify the key structural features responsible for a compound's activity and to guide the design of more potent and selective analogues.
Starting from this compound, a variety of synthetic transformations can be employed to introduce diversity at different positions of the indole scaffold:
N-alkylation or N-arylation: The indole nitrogen can be readily substituted using various alkyl or aryl halides under basic conditions. This modification allows for the exploration of the impact of steric bulk and electronic effects at this position.
Modification of the 6-amino group: The amino group can be acylated, alkylated, or used as a handle for the introduction of other functional groups through diazotization reactions. These modifications can significantly alter the electronic properties of the benzene (B151609) portion of the indole ring.
Substitution at other ring positions: Electrophilic aromatic substitution reactions can be used to introduce substituents at the C2, C4, C5, and C7 positions, although the regioselectivity can be influenced by the existing substituents. For example, the Vilsmeier-Haack reaction can introduce a formyl group at the C3-position of an indole, which can then be further elaborated. researchgate.net
Modification of the 3-carboxylate group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides or different esters, respectively. This allows for the introduction of a wide range of functional groups at this position.
A systematic variation of these substituents allows for the establishment of a clear SAR. For example, a study on indole-3-carboxylic acid derivatives as antihypertensive agents demonstrated that the nature and position of substituents on the indole ring, as well as the type of group attached to the carboxylic acid, had a profound impact on their affinity for the angiotensin II receptor. nih.gov
| Modification Strategy | Example Reaction | Purpose in SAR Studies |
|---|---|---|
| N-Substitution | Reaction with alkyl halides in the presence of a base (e.g., NaH). | Investigate the role of steric and electronic properties at the indole nitrogen. |
| 6-Amino Group Derivatization | Acylation with acid chlorides or anhydrides. | Modulate the electronic nature of the benzene ring and introduce new interaction points. |
| 3-Carboxylate Modification | Hydrolysis to carboxylic acid followed by amide coupling (e.g., using EDC/HOBt). | Explore the impact of different functional groups and their potential hydrogen bonding interactions. |
| Ring Substitution | Electrophilic halogenation or nitration. | Determine the influence of substituents at other positions on the indole scaffold. |
Development of Aminoindole Derivatives with Varied Substitution Patterns (e.g., 5-amino, 6-amino)
The position of the amino group on the indole ring can significantly influence the properties and reactivity of the molecule. Both 5-amino and 6-aminoindole (B160974) derivatives are important building blocks in medicinal chemistry and materials science.
The synthesis of 6-aminoindole derivatives often starts from the corresponding 6-nitroindole (B147325), which can be reduced to the amine. For instance, methoxymethyl 6-nitro-1H-indole-3-carboxylate can be synthesized and subsequently reduced to the 6-amino derivative. acs.org Similarly, 5-aminoindole (B14826) derivatives can be prepared from 5-nitroindole (B16589) precursors. d-nb.infonih.gov
The differential reactivity of 5- and 6-aminoindoles can be exploited for the synthesis of diverse heterocyclic systems. For example, both 5- and 6-aminoindazoles (structurally related to aminoindoles) have been used to synthesize tricyclic quinoline (B57606) derivatives, demonstrating the versatility of these amino-substituted heterocycles as synthetic precursors. dergipark.org.tr
| Aminoindole Isomer | Typical Synthetic Precursor | Observed Influence on Properties (Example) |
|---|---|---|
| 5-Aminoindole | 5-Nitroindole | Can be unstable and prone to air oxidation. d-nb.info |
| 6-Aminoindole | 6-Nitroindole | In fluorescent nucleosides, it leads to high Stokes shifts but can decrease quantum yield. nih.govsemanticscholar.org |
Creation of Heterocyclic Fused Indole Systems and Spiro Compounds
The indole nucleus can be fused with other heterocyclic rings to create complex, polycyclic systems with unique three-dimensional structures and properties. Similarly, the C3 position of the indole can be spiro-functionalized to generate spirocyclic indole derivatives.
Heterocyclic Fused Indoles: The synthesis of indole-fused heterocycles often involves intramolecular cyclization reactions. For example, a pyrimido[5,4-b]indole skeleton can be constructed from a methyl 3-amino-1H-indole-2-carboxylate precursor through reactions with isocyanates or isothiocyanates. researchgate.net Another approach involves the ozonolysis of an indole derivative to generate intermediates for the synthesis of a quinoline skeleton. metu.edu.tr A novel tetracyclic indole ring system was serendipitously discovered through an acid-catalyzed cascade reaction of a 3-formyl-1H-indole-4-carboxylic acid methyl ester with ethane-1,2-diamine. mdpi.com
Spiro Compounds: Spiroindoles are a fascinating class of compounds where a single atom is part of two different rings. The C3 position of the indole ring is a common site for spirocyclization. Spiro[indoline-3,4'-pyrans] can be synthesized via a multicomponent reaction of isatins, malononitrile (B47326) or ethyl cyanoacetate, and a β-ketoester or β-diketone. nih.gov Spiro[indole-3,5′-isoxazoles] have been obtained from the reaction of 2-arylindoles and nitroalkenes. nih.govmdpi.com Furthermore, new 6′-amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides have been synthesized through a four-component reaction involving isatins. mdpi.com
These complex structures are of significant interest in medicinal chemistry due to their rigid frameworks, which can lead to high-affinity interactions with biological targets.
Indole-based Hybrid Molecules for Enhanced Research Applications
The concept of molecular hybridization involves covalently linking two or more pharmacophores or functional moieties to create a single molecule with potentially enhanced or synergistic properties. The this compound scaffold is an excellent starting point for the creation of such hybrid molecules.
The 6-amino group and the 3-carboxylate group provide convenient handles for attaching other molecular fragments. For example, the 3-carboxylic acid can be coupled with amino acids to create indole-amino acid conjugates. arkat-usa.org This strategy combines the structural features of the indole nucleus with the diverse functionalities of amino acids, opening up possibilities for creating peptidomimetics or molecules with tailored biological activities.
Another approach is to synthesize hybrid compounds by linking the indole scaffold to other heterocyclic systems known for their biological or material properties. For instance, indole derivatives have been combined with moieties like phenyl linkers to create bis-indole structures. nih.gov The synthesis of indole-based inhibitors of bacterial cystathionine (B15957) γ-lyase involved assembling different residues at the nitrogen atom of a 6-bromoindole (B116670) core. nih.gov
The design of these hybrid molecules is often guided by the desire to combine the properties of the individual components or to create molecules that can interact with multiple targets.
Nucleoside Analogues Incorporating Indole Carboxylate Scaffolds
The incorporation of modified nucleobases into oligonucleotides is a powerful tool in chemical biology for probing DNA and RNA structure and function. Indole-based nucleoside analogues are of particular interest due to their unique photophysical properties, which can make them useful as fluorescent probes.
The synthesis of nucleoside analogues based on the indole carboxylate scaffold has been successfully demonstrated. For example, fluorescent nucleosides bearing a 6-amino-4-carboxylate indole moiety have been synthesized. nih.govsemanticscholar.orgresearchgate.net The synthesis involved the initial preparation of the appropriately substituted indole, which was then coupled to a protected sugar moiety, typically a deoxyribose or ribose derivative. nih.gov
The photophysical properties of these indole nucleoside analogues can be tuned by modifying the substituents on the indole ring. For instance, a study showed that replacing a 4-cyano group with a methyl carboxylate ester or a carboxylic acid on the indole ring led to a significant increase in the quantum yield of fluorescence. nih.gov Furthermore, the presence or absence of the 6-amino group had a dramatic effect on the brightness and Stokes shift of the fluorescent nucleosides. nih.govsemanticscholar.org
These findings demonstrate that the indole carboxylate scaffold is a valuable platform for the design of novel fluorescent nucleoside analogues with tailored photophysical properties for various applications in biochemical and biophysical research. nih.gov
Functionalization for Advanced Materials Research (e.g., organic semiconductors, dyes)
The indole scaffold, with its electron-rich aromatic system, is an attractive building block for the development of organic functional materials, including organic semiconductors and dyes. The this compound core offers multiple points for functionalization to tune the electronic and optical properties of the resulting materials.
Organic Dyes: Indole derivatives have been utilized in the design of organic dyes for applications such as dye-sensitized solar cells (DSSCs). researchgate.net The design of these dyes often follows a donor-π-spacer-acceptor (D-π-A) architecture. In this context, the indole moiety can act as the electron donor. The 6-amino group on the this compound scaffold can further enhance the electron-donating ability of the indole ring. The 3-carboxylate group can be modified to act as an anchoring group to attach the dye to a semiconductor surface, such as TiO2.
Organic Semiconductors: The extended π-conjugated system of indole derivatives makes them suitable candidates for use in organic semiconductors. By extending the conjugation through polymerization or by attaching other aromatic moieties, the charge transport properties of the indole-based materials can be modulated. The ability to introduce various functional groups onto the this compound scaffold allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing the performance of organic electronic devices.
The synthetic versatility of the this compound scaffold makes it a promising platform for the development of a new generation of functional organic materials with tailored optoelectronic properties.
Emerging Research Directions and Future Perspectives for Methyl 6 Amino 1h Indole 3 Carboxylate
Integration with Advanced Flow Chemistry and High-Throughput Synthetic Methodologies
The synthesis of indole (B1671886) derivatives is increasingly benefiting from the adoption of continuous flow chemistry and high-throughput screening (HTS) techniques. These methodologies offer significant advantages over traditional batch processing, including enhanced safety, improved scalability, higher yields, and shorter reaction times. For the synthesis of indole cores, classic methods like the Fischer, Reissert, and Hemetsberger–Knittel syntheses have been successfully adapted to flow systems. For instance, the Reissert indole synthesis, which can be used to produce indole-2-carboxylic acid esters, has been demonstrated in a continuous flow setup utilizing an H-cube system for the reduction of a nitro group, leading to spontaneous cyclization and the formation of the indole ring in a significantly shorter time compared to batch methods. acs.org
Similarly, high-throughput experimentation allows for the rapid optimization of reaction conditions, such as catalysts, solvents, and ligands, which is crucial for developing efficient synthetic routes for complex molecules like methyl 6-amino-1H-indole-3-carboxylate. The integration of flow reactors with automated screening platforms can accelerate the discovery of optimal conditions for palladium-catalyzed intramolecular coupling reactions, a common strategy for constructing the indole nucleus. chim.it This approach enables the rapid exploration of a wide parameter space, leading to improved yields and regioselectivity for functionalized indoles. chim.it The application of these advanced synthetic technologies is poised to make complex indole carboxylates more accessible for research and development.
Expanding the Scope of Organocatalysis and Asymmetric Synthesis utilizing Indole Scaffolds
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing an alternative to metal-based catalysts for the creation of chiral molecules. The indole scaffold is a privileged structure in this field, participating in a wide range of enantioselective transformations. The indole-3-carboxylate (B1236618) moiety, in particular, is a key component in the synthesis of complex chiral molecules.
Recent research has demonstrated the use of chiral phosphoric acids to catalyze the asymmetric synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates. nih.govrsc.org This reaction proceeds in a single step from 3-vinyl indoles and imino esters, yielding novel bisindole-piperidine-amino acid hybrids with high enantiomeric excess (up to 99% ee). nih.govrsc.org Such studies highlight the utility of the indole-3-carboxylate framework in designing reactions that build significant molecular complexity with high stereocontrol. The presence of the 6-amino group on the this compound scaffold offers an additional handle that could be exploited in organocatalytic systems, potentially serving as a hydrogen-bond donor to influence the stereochemical outcome of a reaction. Further exploration in this area could lead to novel asymmetric methodologies for synthesizing biologically active compounds.
Table 1: Example of Asymmetric Organocatalysis with Indole Derivatives
| Reactants | Catalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| 3-Vinyl indoles, Imino esters | Chiral Phosphoric Acid (10 mol%) | 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates | Up to 70% | Up to 99% | nih.govrsc.org |
Computational Design of Advanced Indole Carboxylate Systems with Tailored Reactivity
Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new molecules with specific properties. Techniques such as Density Functional Theory (DFT) and molecular docking are being applied to indole carboxylate systems to predict their reactivity, electronic properties, and biological interactions. For instance, DFT studies have been used to calculate the HOMO/LUMO energy gaps of novel indole-based chemosensors, providing insight into their stability and electronic transitions upon ion binding.
Molecular docking simulations are employed to investigate the binding modes of newly synthesized indole derivatives with biological targets. nih.gov This computational screening can prioritize compounds for synthesis and biological evaluation, saving significant time and resources. By modeling derivatives of this compound, researchers can computationally explore how modifications to the amino or ester groups, or substitutions at other positions on the indole ring, would affect the molecule's ability to interact with a specific protein's active site. This in silico approach guides the design of next-generation compounds with tailored reactivity and enhanced biological activity.
Exploration in Novel Materials Science and Chemical Process Innovation
The unique electronic and structural properties of the indole ring make it an attractive component for advanced materials. The aromatic, electron-rich nature of the indole nucleus, combined with the functional handles present in this compound, provides opportunities for its incorporation into polymers, organic dyes, and electronic materials. chim.itacs.org
Recent studies have demonstrated the feasibility of using indole-based dicarboxylates as sustainable aromatic units for high-quality biopolyesters. rsc.orgacs.org These materials, synthesized by the polycondensation of an indole-based monomer with various bio-based diols, are amorphous, exhibit superior thermal stability with high glass-transition temperatures (up to 113 °C), and can be formed into clear, transparent films. nih.govrsc.orgacs.org The starting material for these monomers is often methyl indole-3-carboxylate, highlighting a direct pathway from indole carboxylates to advanced polymers. nih.govacs.org The presence of the 6-amino group offers a site for further polymerization or cross-linking, suggesting that this compound could be a valuable monomer for creating novel functional polymers with unique thermal and optical properties.
Deepening Mechanistic Understanding of Biological Interactions through Advanced Biophysical Techniques
Understanding how a molecule interacts with its biological target at an atomic level is crucial for drug discovery and chemical biology. Advanced biophysical techniques, particularly multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for elucidating the structure and dynamics of molecules like this compound and their complexes with biomolecules.
Detailed NMR studies on the closely related methyl 1H-indole-3-carboxylate have demonstrated the utility of various experiments to fully characterize the molecule's structure. acs.org Techniques such as 1D ¹H and ¹³C NMR, DEPT, 2D COSY, HSQC, and HMBC are used to unambiguously assign every proton and carbon atom and to establish through-bond and through-space correlations. acs.org This comprehensive structural information is the foundation for studying intermolecular interactions. For example, NMR titration experiments can map the binding interface of an indole derivative with a protein, while techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the small molecule are in close contact with the receptor. These methods provide critical insights that guide the structure-based design of more potent and selective molecules.
Table 2: NMR Spectroscopic Data for Methyl 1H-indole-3-carboxylate in DMSO-d6
| Nucleus | Experiment Type | Key Observations | Reference |
|---|---|---|---|
| ¹H | 1D Spectrum | Resolves all proton signals, showing distinct chemical shifts for aromatic and methyl protons. | acs.org |
| ¹³C | 1D Spectrum (with NOE) | Identifies all 10 expected carbon resonances. | acs.org |
| DEPT | DEPT-90, DEPT-135 | Distinguishes between CH, CH₂, and CH₃ groups, and identifies quaternary carbons. | acs.org |
| COSY | 2D Homonuclear | Identifies coupled ¹H nuclei through cross-peaks, confirming connectivity in the aromatic rings. | acs.org |
| HSQC | 2D Heteronuclear | Correlates ¹H nuclei with their directly attached ¹³C nuclei. | acs.org |
| HMBC | 2D Heteronuclear | Shows long-range (2-3 bond) correlations between ¹H and ¹³C, confirming the overall structure. | acs.org |
Development of Indole-Based Probes and Sensors for Biological and Chemical Detection
The indole scaffold's fluorescent properties and versatile chemistry make it an excellent platform for the development of chemical probes and sensors. By attaching specific recognition moieties to the indole ring, researchers can create molecules that signal the presence of specific ions, small molecules, or changes in the biological environment, often through a change in color (colorimetric) or fluorescence (fluorometric).
A recent study detailed the design and synthesis of indole hydrazone-based chemosensors for the detection of anions. wikipedia.org In this work, indole-carboxaldehyde was condensed with 2,4-dinitrophenyl hydrazine (B178648) to create a sensor that exhibited a distinct color change in the presence of fluoride (B91410) (F⁻) ions. The sensing mechanism involves the deprotonation of the indole N-H and hydrazone N-H protons by the basic anion, leading to a change in the molecule's electronic structure and thus its absorption spectrum. The sensor demonstrated high selectivity for fluoride ions with a low limit of detection (8.69 × 10⁻⁸ M). wikipedia.org The this compound framework provides multiple sites—the N-H of the indole, the 6-amino group, and the 3-carboxylate position—that can be strategically modified to develop novel probes for a wide array of analytes, opening new avenues for applications in diagnostics and environmental monitoring.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 6-amino-1H-indole-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the indole scaffold. For example, iodination at the 6-position (as seen in analogous compounds like 6-iodo-1H-indole-3-carbaldehyde) requires iodine and an oxidizing agent in solvents like dichloromethane under controlled temperatures . Subsequent amination can be achieved via catalytic hydrogenation or nucleophilic substitution. Key factors include solvent polarity (to stabilize intermediates), reaction time (to avoid over-halogenation), and purification via recrystallization or chromatography .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Characterization relies on:
- NMR : and NMR to confirm substituent positions (e.g., NH at C6 and COOCH at C3).
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., expected MW ~206.2 g/mol for CHNO).
- X-ray Crystallography : For solid-state conformation analysis, as seen in structurally similar indole-3-carboxylates where intermolecular hydrogen bonds (N–H⋯O) stabilize dimers .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : This compound serves as a precursor for bioactive indole derivatives. For instance:
- Anticancer Agents : Analogous 6-substituted indoles (e.g., 6-bromo derivatives) are used to synthesize kinase inhibitors .
- Antimicrobial Scaffolds : The NH group enables Schiff base formation for metal coordination complexes with antibacterial activity .
Advanced Research Questions
Q. How do steric and electronic effects influence regioselectivity in the functionalization of this compound?
- Methodological Answer :
- Steric Effects : The NH group at C6 may hinder electrophilic substitution at adjacent positions (C5/C7), favoring reactions at C2 or C4.
- Electronic Effects : The electron-donating NH group activates the indole ring for electrophilic attacks, but the electron-withdrawing COOCH at C3 deactivates C2. Computational modeling (e.g., DFT) can predict reactive sites by analyzing Fukui indices .
Q. What strategies resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Contradictions (e.g., unexpected NMR shifts) may arise from tautomerism or solvent effects. Solutions include:
- Variable Temperature NMR : To detect tautomeric equilibria (e.g., NH tautomerism in indoles).
- Cross-Validation : Compare with X-ray data (e.g., crystal structures of 6-bromo-indole-3-carboxylic acid confirm substituent positions ).
Q. How can computational chemistry optimize the design of this compound-based inhibitors?
- Methodological Answer :
- Docking Studies : Use software like AutoDock to predict binding affinity to target proteins (e.g., kinases or GPCRs).
- MD Simulations : Analyze stability of ligand-protein complexes over time, as demonstrated for indole derivatives in enzyme inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
